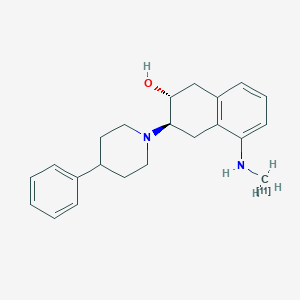

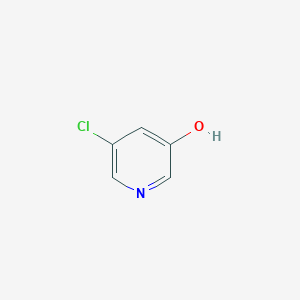

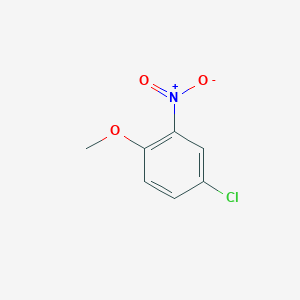

![molecular formula C34H35N3O4S B146500 5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 669716-56-7](/img/structure/B146500.png)

5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a thiazolidinedione derivative, which is a class of compounds known for their antidiabetic properties. These compounds function by activating the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in regulating glucose and lipid metabolism, thus enhancing insulin sensitivity .

Synthesis Analysis

The synthesis of thiazolidinedione derivatives typically involves the reaction of corresponding pyridines with various aldehydes and amino acid esters. For instance, the synthesis of imidazopyridine thiazolidine-2,4-diones was achieved from their corresponding pyridines, which are conformationally restricted analogues of the hypoglycemic compound rosiglitazone . Similarly, thiazolidines can be prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position by fusion with aromatic aldehydes . The synthesis of specific thiazolidinedione derivatives, such as ADD-3878, involved the preparation of over 100 5-substituted thiazolidine-2,4-diones, highlighting the importance of the 5-(4-oxybenzyl) moiety for significant activity .

Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives is crucial for their biological activity. The presence of the thiazolidine-2,4-dione ring is essential for hypoglycemic and hypolipidemic activities, as seen in the compound AL-321 . The rearrangement of thiadiazolidine-2-thiones to corresponding Schiff bases in the presence of metal ions like nickel(II), zinc(II), and cadmium(II) indicates the reactivity of the thiazolidine ring .

Chemical Reactions Analysis

Thiazolidinedione derivatives undergo various chemical reactions, including dehydrogenation, Mannich base formation, acetylation, and cyclization to form bicyclic compounds . The reactivity with metal ions leading to the formation of metal complexes also demonstrates the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinedione derivatives have been characterized using various spectroscopic techniques. For example, the vibrations of 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl) thiazolidine-2,4-dione were investigated using FT-IR and FT-Raman spectroscopy, and the electronic properties were determined by UV-Vis and NMR analysis . The electronic structure, including HOMO and LUMO energies, was determined by Time-Dependent Density Functional Theory, which is important for understanding the interaction of these compounds with biological targets .

科学研究应用

Synthesis and Biological Activity

Research efforts have been directed towards the synthesis and evaluation of this compound's biological activity, specifically its effects on metabolic functions. A study highlighted the design and synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, evaluated for their impact on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in diabetic mice models. This approach underscores the compound's potential in metabolic disease management (Kim et al., 2004).

Antimicrobial Evaluation

Another facet of research on this compound involves its antimicrobial properties. The synthesis of derivatives and evaluation of their antimicrobial activity provided insights into the compound's potential in fighting infections. For example, ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones, derived from a similar synthetic pathway, demonstrated promising antimicrobial effects (Thadhaney et al., 2010).

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to better understand the pharmacophoric elements of the compound. These studies aimed at developing substrate-specific inhibitors for enzymes like ERK1/2, indicating the compound's utility in targeted therapeutic strategies (Li et al., 2009).

属性

IUPAC Name |

5-[[4-[2-[5-ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35N3O4S/c1-3-23-5-11-27(35-22-23)17-19-40-30-15-9-26(10-16-30)32-25(4-2)8-12-28(36-32)18-20-41-29-13-6-24(7-14-29)21-31-33(38)37-34(39)42-31/h5-16,22,31H,3-4,17-21H2,1-2H3,(H,37,38,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAAAKSJZKFMMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C3=C(C=CC(=N3)CCOC4=CC=C(C=C4)CC5C(=O)NC(=O)S5)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

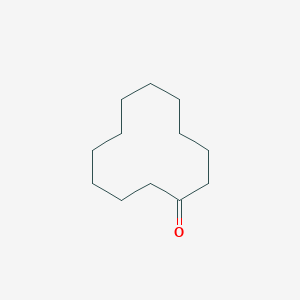

![Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-](/img/structure/B146424.png)

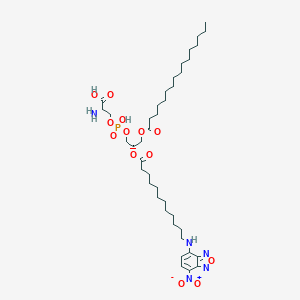

![2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)](/img/structure/B146437.png)

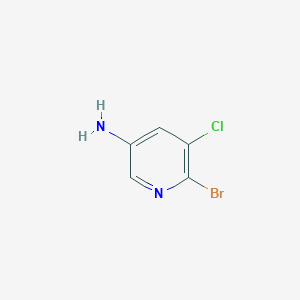

![2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B146441.png)